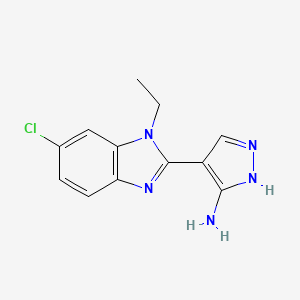![molecular formula C15H25NO3 B6643841 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643841.png)
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid, also known as CBX, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in drug development, particularly in the field of cancer research.
作用機序
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA synthesis, induction of oxidative stress, and modulation of signaling pathways involved in cell growth and survival. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been found to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are enzymes involved in DNA synthesis. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is its low toxicity in normal cells, making it a potentially safe and effective anticancer agent. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid also has the potential to be used in combination with other anticancer drugs to enhance their efficacy. However, one of the limitations of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
Future research on 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid should focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anticancer drugs. Further studies are also needed to elucidate the precise mechanisms of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid's anticancer effects and to identify potential biomarkers for predicting its efficacy in cancer patients. Additionally, research on the potential use of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid in other diseases, such as inflammatory disorders and neurodegenerative diseases, may also be warranted.
Conclusion:
In conclusion, 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is a promising cyclic amino acid with potential applications in cancer research. Its low toxicity in normal cells, ability to induce cell cycle arrest and apoptosis in cancer cells, and inhibition of enzymes involved in DNA synthesis make it a potentially safe and effective anticancer agent. Further research is needed to improve its solubility and bioavailability and to explore its potential use in combination with other anticancer drugs.
合成法
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclooctanone with ethyl chloroformate, followed by the reaction of the resulting product with sodium hydride and N-protected glycine. The final step involves the removal of the N-protecting group to yield 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid.
科学的研究の応用
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has shown promising results in cancer research, particularly in the inhibition of cancer cell growth and proliferation. Studies have shown that 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.
特性
IUPAC Name |
1-[(cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-13(12-7-4-2-1-3-5-8-12)16-11-15(14(18)19)9-6-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBHCUYSDUHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)
![2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid](/img/structure/B6643785.png)
![2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643786.png)
![2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643794.png)
![4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643804.png)
![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643816.png)
![4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643818.png)
![4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643823.png)
![1-[[[4-(Hydroxymethyl)benzoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643830.png)
![1-[[(1-Ethylimidazol-4-yl)sulfonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6643849.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide](/img/structure/B6643884.png)